3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid
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Overview
Description
3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid is an organic compound that features a fluorinated aromatic ring and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions One common method includes the nitration of 3-(3-Fluoro-2-methylphenyl)benzoic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 3-(3-Fluoro-2-methylphenyl)-5-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-2-methylbenzoic acid
- 3-Fluorophenylboronic acid
Uniqueness
3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid is unique due to the presence of both a fluorinated aromatic ring and a nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRPDNZSQTMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689268 |
Source
|
Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-57-5 |
Source
|
Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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